5,6-Dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
The synthesis of 5,6-Dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common synthetic route includes the reaction of 2-aminothiazole with 4,6-dimethyl-2-chloropyrimidine under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
5,6-Dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazole and pyrimidine derivatives .
Scientific Research Applications
5,6-Dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
5,6-Dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide can be compared with other similar compounds such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with the pyrimidine ring are also known for their diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined thiazole and pyrimidine rings, which may confer unique biological properties and make it a valuable compound for further research and development .
Properties
IUPAC Name |
5,6-dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-6-7(2)12-5-13-8(6)9(15)14-10-11-3-4-16-10/h3-5H,1-2H3,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAMIAVPKWLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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